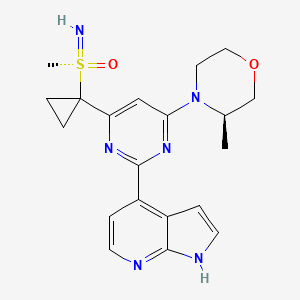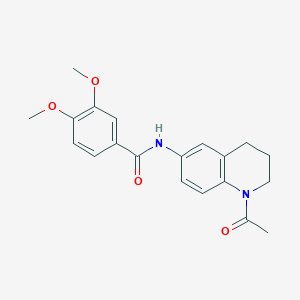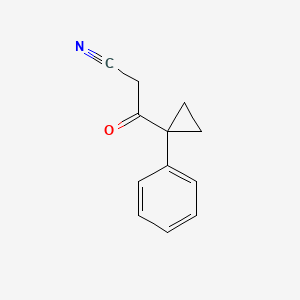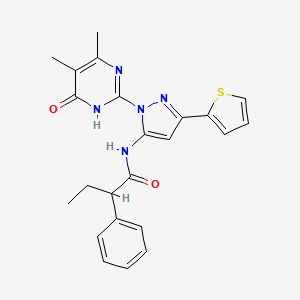
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid, also known as FAPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FAPA is a derivative of adamantane, a tricyclic hydrocarbon that has been used as a starting material for the synthesis of various drugs. FAPA has been found to exhibit significant biological activity, including anti-inflammatory and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid is not fully understood. However, it is believed that (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation. (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has also been found to modulate the activity of various enzymes and receptors involved in inflammation.
Biochemical and Physiological Effects:
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory effects, (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has been found to exhibit neuroprotective effects. (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has been shown to protect neurons against oxidative stress and excitotoxicity, which are involved in the pathogenesis of various neurological diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has also been found to be stable under various conditions, which makes it suitable for use in in vitro and in vivo experiments. However, (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has some limitations as well. It is a relatively new compound and its biological activity and toxicity profile are not fully understood. Further studies are needed to fully elucidate its potential therapeutic applications and limitations.
Future Directions
There are several future directions for the research on (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid. One of the major areas of research is its potential therapeutic applications in various disease conditions. Further studies are needed to fully elucidate its anti-inflammatory and neuroprotective effects and to determine its potential use in the treatment of inflammatory and neurological diseases. Additionally, studies are needed to determine the toxicity profile of (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid and its potential side effects. Overall, (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid is a promising compound that has the potential to be developed into a therapeutic agent for various disease conditions.
Synthesis Methods
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid can be synthesized through a multi-step process involving the reaction of 3-fluoro-1-adamantanol with a suitable reagent such as thionyl chloride, followed by reaction with a propanoic acid derivative. The resulting (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid can be purified through column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been its anti-inflammatory effects. (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
(2R)-2-(3-fluoro-1-adamantyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-8(11(15)16)12-3-9-2-10(4-12)6-13(14,5-9)7-12/h8-10H,2-7H2,1H3,(H,15,16)/t8-,9?,10?,12?,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWOIRHLDSXLHI-UTUNZMJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-bromo-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2849283.png)
![2-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2849285.png)





![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2849292.png)
![6-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2849293.png)


![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide](/img/structure/B2849298.png)
![(4-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2849300.png)
![N-methyl-1-{4-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2849304.png)